(2S)-2-(Acetylamino)propionic acid chloride
Overview
Description
Propionic acid and its derivatives, such as propionates, are commonly used in the food industry as preservatives due to their ability to inhibit the growth of mold and some bacteria . They are also used in the production of plastics and rubber .
Synthesis Analysis
The Arndt-Eistert Synthesis is a method that allows the formation of homologated carboxylic acids or their derivatives by reaction of the activated carboxylic acids with diazomethane and subsequent Wolff-Rearrangement of the intermediate diazoketones .Chemical Reactions Analysis
The chemical reactions of a compound depend on its molecular structure and the conditions under which it is reacted. Propionic acid and its derivatives can undergo a variety of chemical reactions, including esterification, reduction, and oxidation .Physical and Chemical Properties Analysis
Propionic acid is a clear liquid with a pungent odor. It is corrosive to the skin, eyes, and mucous membranes . The physical and chemical properties of a compound can be analyzed using various methods such as spectroscopy, chromatography, and thermal analysis .Scientific Research Applications
Synthesis and Structural Studies
- Synthetic Pathways: The compound has been utilized as an intermediate in the synthesis of complex molecules. For example, it has been used in the selective thionation of α-acetylamino-β-[4-(1,2-dihydro-2-oxoquinoline)]propionic acid to yield specific target compounds, with structural studies conducted using various analytical methods to confirm the substitutional site of thionation of acetylamine Li Aixiu, 2000.
- Biological Properties: The reaction of aminoalkanols with substituted acetic and propionic acid chlorides, including "(2S)-2-(Acetylamino)propionic acid chloride," has been explored to synthesize compounds with significant antibacterial and peripheral n-cholinolytic activities A. U. Isakhanyan et al., 2013.
Biochemical Applications
- Enzymatic Studies: In biochemical research, derivatives of "this compound" have been studied for their role in enzymatic reactions, such as the studies on acetylornithinase of Escherichia coli, where the compound's derivatives were used to investigate enzyme properties and reactions H. Vogel & D. Bonner, 1956.
- Neuroscience Research: The compound has been involved in studies exploring the permeability of the presynaptic terminal of the crayfish neuromuscular junction during synaptic inhibition and the action of neurotransmitters A. Takeuchi & N. Takeuchi, 1966.
Material Science
- Glutathione Reductase Inhibitors: The compound and its derivatives have been designed as irreversible inhibitors of glutathione reductase, an enzyme critical in cellular defense against oxidative stress, highlighting potential applications in antimalarial and anticancer agent development T. Seefeldt et al., 2005.
Mechanism of Action
The mechanism of action of a compound refers to how it interacts with other molecules to exert its effects. In the case of propionic acid and its derivatives, their antimicrobial activity is thought to be due to their ability to penetrate microbial cell walls and disrupt the pH balance within the cells .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(2S)-2-acetamidopropanoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8ClNO2/c1-3(5(6)9)7-4(2)8/h3H,1-2H3,(H,7,8)/t3-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPKGJXIWUKAIQA-VKHMYHEASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)Cl)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)Cl)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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